molecular formula C10H10N2OS2 B8471524 2-Amino-5-(4-methoxyphenylthio)thiazole

2-Amino-5-(4-methoxyphenylthio)thiazole

Cat. No.: B8471524
M. Wt: 238.3 g/mol
InChI Key: HUSCQWZPKFWILI-UHFFFAOYSA-N
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Description

2-Amino-5-(4-methoxyphenylthio)thiazole is a synthetic heterocyclic compound of significant interest in medicinal chemistry and neuroscience research. This chemical features a thiazole core—a five-membered ring containing both nitrogen and sulfur atoms—linked via a sulfur bridge to a 4-methoxyphenyl group. This structure is closely related to advanced research compounds, such as benzo[c][1,2,5]thiadiazole derivatives, which have demonstrated potent antidepressant-like effects in preclinical models . The compound's core scaffold, the 2-aminothiazole, is a privileged structure in drug discovery, known for its diverse biological activities, which include anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects . The primary research value of this compound lies in its potential as a key intermediate or pharmacophore for investigating novel neuropsychiatric therapeutics. Molecular docking analyses of structurally similar molecules suggest a mechanism of action involving the selective inhibition of the monoamine oxidase A (MAO-A) enzyme, which is a established target for antidepressant drugs . Furthermore, research on analogous compounds indicates that the antidepressant-like activity is mediated through serotonergic pathways (specifically involving 5-HT1A, 5-HT1A/1B, and 5-HT3 receptors) and the modulation of the nitrergic (NO) system . Beyond neuroscience, the 2-aminothiazole scaffold is extensively utilized in developing novel anticancer agents. Derivatives have shown promising anti-proliferative effects against various human cancer cell lines, including leukemia (K562 and K563) and HepG2, often acting as inhibitors of key enzymes like Poly(ADP-Ribose) Polymerase-1 (PARP-1) . This compound is supplied as a high-purity material strictly for research applications in laboratory settings. It is intended for use by qualified professional researchers only. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H10N2OS2

Molecular Weight

238.3 g/mol

IUPAC Name

5-(4-methoxyphenyl)sulfanyl-1,3-thiazol-2-amine

InChI

InChI=1S/C10H10N2OS2/c1-13-7-2-4-8(5-3-7)14-9-6-12-10(11)15-9/h2-6H,1H3,(H2,11,12)

InChI Key

HUSCQWZPKFWILI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=CN=C(S2)N

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings and Gaps

  • Materials Science: The thermal stability of APPT-based polymers suggests that 5-arylthio thiazoles could serve as monomers for high-performance materials, though direct data on methoxyphenylthio analogs is lacking .
  • Toxicity : The safety profile of sulfur-containing thiazoles remains poorly characterized, necessitating comparative in vivo studies.

Q & A

Q. What are the standard synthetic routes for 2-Amino-5-(4-methoxyphenylthio)thiazole and its derivatives?

The synthesis typically involves coupling 2-aminothiazole with substituted aryl precursors. For example, 2-amino-5-(4-acetylphenylazo)-thiazole is synthesized by reacting 2-aminothiazole with 4-aminoacetophenone under mild basic conditions, confirmed via IR (NH₂ bands at 3358 cm⁻¹) and NMR (δ 2.45 ppm for methyl protons) . Thiourea can also react with haloketophenoxybenzene derivatives to yield thiazole intermediates, which are further functionalized via polycondensation with aromatic dianhydrides to form thermally stable polyimides (Tg > 250°C) .

Q. Which spectroscopic techniques are critical for characterizing thiazole derivatives?

  • IR spectroscopy : Identifies functional groups (e.g., NH₂ at ~3350 cm⁻¹, C=O at ~1660 cm⁻¹) .
  • ¹H NMR : Reveals proton environments (e.g., thiazole C4-H at δ 6.90 ppm, aromatic protons at δ 7.50–7.85 ppm) .
  • Mass spectrometry : Confirms molecular weight (e.g., m/z 246 for 2-amino-5-(4-acetylphenylazo)-thiazole) .

Q. How are biological activities of thiazole derivatives initially screened?

In vitro cytotoxicity assays against cancer cell lines (e.g., breast, colon) are standard. Compounds are tested at concentrations ranging from 1–100 µM, with IC₅₀ values calculated using MTT assays. Liver function enzymes (ALT, AST) are monitored in vivo to assess toxicity .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance the thermal stability of polyimides derived from thiazole intermediates?

Polycondensation of 2-aminothiazole derivatives (e.g., APPT) with aromatic dianhydrides (e.g., pyromellitic dianhydride) in polar aprotic solvents (e.g., NMP) under nitrogen yields polyimides with high Tg (>300°C) and low dielectric constants (<3.0). Thermal stability is improved by incorporating electron-withdrawing substituents (e.g., nitro groups) on the dianhydride .

Q. What strategies resolve contradictions in biological activity data for thiazole derivatives with similar substituents?

Contradictions often arise from variations in substituent electronic effects or assay conditions. For example:

  • Electron-donating groups (e.g., methoxy) may enhance solubility but reduce binding affinity to hydrophobic enzyme pockets.
  • Steric effects : Bulky substituents (e.g., benzoyl) can hinder interactions with target proteins.
    Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) and comparative IC₅₀ profiling across cell lines (e.g., MCF-7 vs. PC-3) help clarify mechanisms .

Q. How does functionalization of the amino group in thiazole derivatives modulate their reactivity?

  • Acetylation : Reduces nucleophilicity, stabilizing the compound for prolonged biological assays (e.g., IR C=O at 1682 cm⁻¹ post-acetylation) .
  • Chloroacetylation : Introduces electrophilic sites for crosslinking or further derivatization (e.g., NHCOCH₂Cl at δ 4.11 ppm in ¹H NMR) .
  • Schiff base formation : Condensation with aldehydes (e.g., Claisen-Schmidt reaction) generates conjugated systems with enhanced π-π stacking, improving antimicrobial activity .

Q. What methodologies are used to assess the antioxidant potential of thiazole derivatives?

  • DPPH/ABTS assays : Measure radical scavenging activity (IC₅₀ values compared to ascorbic acid).
  • In vivo oxidative stress models : Monitor glutathione (GSH) levels and lipid peroxidation (MDA content) in rodent liver homogenates after administering derivatives at 10–50 mg/kg .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity of thiazole derivatives across studies?

Discrepancies may stem from:

  • Cell line variability : MDA-MB-231 (triple-negative breast cancer) vs. HeLa (cervical cancer) may exhibit differential sensitivity due to receptor expression.
  • Assay conditions : Viability assays (MTT vs. resazurin) can yield varying IC₅₀ values. Standardizing protocols (e.g., 48-hour incubation, 5% CO₂) and validating with positive controls (e.g., doxorubicin) improve reproducibility .

Q. Tables

Derivative Synthetic Modification Key Property Reference
APPT-based polyimidesPolycondensationTg > 250°C, dielectric constant <3.0
2-Acetylamino-5-arylazothiazoleAcetylationEnhanced thermal stability
Chloroacetyl derivativesElectrophilic substitutionReactivity for crosslinking

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